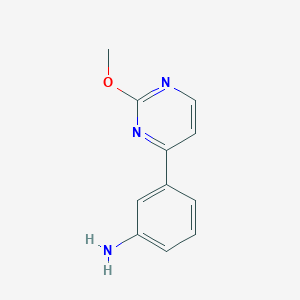

![molecular formula C8H14N2O B2666842 8a-Methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one CAS No. 2418691-68-4](/img/structure/B2666842.png)

8a-Methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8a-Methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one is a chemical compound that has been of significant interest in scientific research. It is a heterocyclic compound that has been synthesized using various methods. The compound has been found to have potential applications in the field of medicine and biochemistry due to its unique biochemical and physiological effects. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Conformationally Constrained Inhibitors : The synthesis of the imidazo[1,5-a]pyridine ring system, including derivatives similar to 8a-Methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one, has been used to produce conformationally restricted farnesyltransferase inhibitor analogues. These analogues exhibit improved in vivo metabolic stability, indicating the compound's potential as a scaffold for developing inhibitors with enhanced pharmacokinetic properties (Dinsmore et al., 2000).

Catalytic Synthesis of Bicyclic Imidazoles : A novel one-pot catalytic synthesis of bicyclic imidazole derivatives, including structures similar to 8a-Methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one, has been developed. This synthesis route is selective and yields high amounts of the desired compounds, showcasing the utility of the compound's core structure in facilitating efficient chemical transformations (Bäuerlein et al., 2009).

Aqueous Synthesis and Aminooxygenation : Research has demonstrated the aqueous synthesis of methylimidazo[1,2-a]pyridines without the need for deliberate addition of catalysts, suggesting potential for environmentally friendly and simplified synthesis methods for compounds related to 8a-Methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one. Additionally, Ag-catalyzed intramolecular aminooxygenation has been shown to produce imidazo[1,2-a]pyridine-3-carbaldehydes, underscoring the chemical versatility of the imidazo[1,2-a]pyridine ring system (Mohan et al., 2013).

Biological Applications

- Antiulcer Activity : Studies have explored the relationship between the conformational properties of substituted imidazo[1,2-a]pyridines and their antiulcer activity. This research indicates that specific conformational forms of compounds within this chemical class may have therapeutic potential in treating ulcer-related disorders, suggesting that derivatives of 8a-Methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one could be explored for similar applications (Kaminski et al., 1989).

Propriétés

IUPAC Name |

8a-methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8-4-2-3-5-10(8)7(11)9-6-8/h2-6H2,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWMOPFGWYAUIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCN1C(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2666763.png)

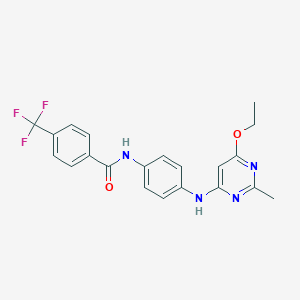

![N-(4-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2666766.png)

![2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2666769.png)

![ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoyl]oxy}acetyl)amino]benzoate](/img/structure/B2666770.png)

![Ethyl 5-(3-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2666771.png)

![N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B2666772.png)

![N'-{(E)-[2-(4-chlorophenoxy)phenyl]methylidene}-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2666773.png)

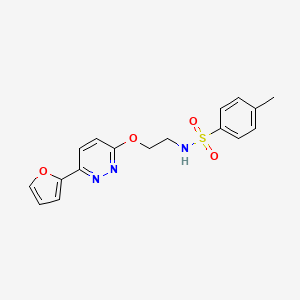

![4-{[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/no-structure.png)

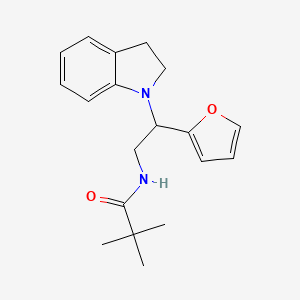

![8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime](/img/structure/B2666779.png)

methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2666780.png)